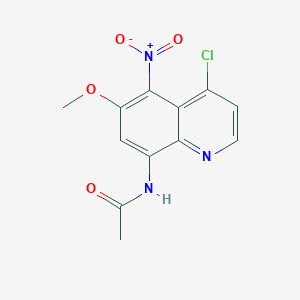
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide, also known as CMA, is a chemical compound that has been widely used in scientific research for its various applications. It is a quinoline derivative that has been synthesized and studied for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide involves its ability to inhibit the activity of certain enzymes and proteins in the target cells. It has been found to inhibit the activity of DNA topoisomerase II, which is essential for cell division and replication. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide has been shown to have various biochemical and physiological effects on different types of cells. It has been found to induce apoptosis, which is a programmed cell death mechanism, in cancer cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research of N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide. One potential area of study is its use as a potential anticancer agent. It has been shown to have promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of study is its potential use as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Further studies are needed to determine its safety and efficacy in humans.
In conclusion, N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide is a chemical compound that has been extensively studied for its various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its potential therapeutic properties and safety in humans.
Synthesemethoden
The synthesis of N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide involves the reaction of 4-chloro-5-nitro-8-quinolinol with acetic anhydride in the presence of a catalyst. This reaction results in the formation of N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide as the final product.
Wissenschaftliche Forschungsanwendungen
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide has been extensively studied for its potential therapeutic applications in various fields of science, including pharmacology, biochemistry, and medicinal chemistry. It has been found to exhibit antimicrobial, antifungal, and antitumor properties.
Eigenschaften
Produktname |
N-{4-chloro-5-nitro-6-methoxy-8-quinolinyl}acetamide |
|---|---|
Molekularformel |
C12H10ClN3O4 |
Molekulargewicht |
295.68 g/mol |
IUPAC-Name |
N-(4-chloro-6-methoxy-5-nitroquinolin-8-yl)acetamide |
InChI |
InChI=1S/C12H10ClN3O4/c1-6(17)15-8-5-9(20-2)12(16(18)19)10-7(13)3-4-14-11(8)10/h3-5H,1-2H3,(H,15,17) |
InChI-Schlüssel |
BCDINFKHUOHWMR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C2=C(C=CN=C12)Cl)[N+](=O)[O-])OC |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C2=C(C=CN=C12)Cl)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)

![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)


![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)





